molecular formula C11H11ClO2 B6266067 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1516323-23-1

2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6266067
CAS No.: 1516323-23-1
M. Wt: 210.65 g/mol
InChI Key: NZSRDUSALFFKRD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, a mixture of diastereomers, is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, 4-chlorobenzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromo-4-chlorobenzene.

  • Cycloaddition: The brominated compound then undergoes a [2+2] cycloaddition reaction with ethylene to form the cyclobutane ring, resulting in 2-(4-chlorophenyl)cyclobutane.

  • Carboxylation: The cyclobutane ring is then carboxylated to introduce the carboxylic acid group, yielding 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic systems and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, aldehydes.

  • Substitution Products: Amines, ethers.

Scientific Research Applications

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The chlorophenyl group may interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring and chlorophenyl substitution. Similar compounds include:

  • 2-(4-Methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

  • 2-(4-Nitrophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.

  • 2-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of chlorine.

These compounds differ in their electronic properties and biological activities, highlighting the uniqueness of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid.

Biological Activity

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, a cyclobutane derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying degrees of biological activity. Understanding its biological profile is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid is C12_{12}H11_{11}ClO2_2, with a molar mass of approximately 228.65 g/mol. The compound features a cyclobutane ring substituted with a 4-chlorophenyl group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds structurally similar to 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds with similar phenyl and cyclobutane structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted a phenylcyclobutane carboxamide with an MIC (Minimum Inhibitory Concentration) of 6.9 µM against M. tuberculosis, suggesting that the cyclobutane framework may enhance antimicrobial properties .

Anti-inflammatory Effects

Some diastereomers of cyclobutane derivatives have been investigated for their anti-inflammatory properties. A related compound, 2-(phenyl)cyclobutane-1-carboxylic acid, has been reported to possess potential anti-inflammatory effects, which may be attributed to the structural features shared with 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid .

Binding Affinity Studies

Interaction studies have demonstrated that 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid binds effectively to certain biological targets, indicating its potential as a lead compound in drug design. The binding affinity of this compound to specific receptors and enzymes is critical for its therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds related to 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid:

Compound NameStructure TypeNotable Properties
2-(4-fluorophenyl)cyclobutane-1-carboxylic acidCyclobutane derivativeAntimicrobial activity
3-(4-chlorophenyl)cyclopropane-1-carboxylic acidCyclopropane derivativeEctoparasiticidal activity
2-(phenyl)cyclobutane-1-carboxylic acidCyclobutane derivativePotential anti-inflammatory effects

Case Studies

  • Mycobacterium tuberculosis Inhibition : A high-throughput screening identified a phenylcyclobutane carboxamide as a potent inhibitor against M. tuberculosis, leading to further exploration of structural analogs for improved potency and reduced cytotoxicity .
  • Synthesis and Evaluation : The synthesis of various cyclobutane derivatives has been explored to evaluate their biological activities systematically. For instance, modifications in the substituents on the cyclobutane ring have resulted in varied biological profiles, highlighting the importance of structural optimization .

Properties

CAS No.

1516323-23-1

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14)

InChI Key

NZSRDUSALFFKRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)Cl)C(=O)O

Purity

95

Origin of Product

United States

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